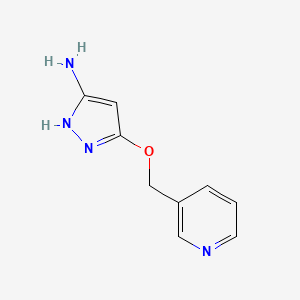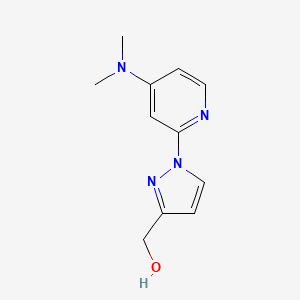![molecular formula C9H6N6O B1405729 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1638612-65-3](/img/structure/B1405729.png)
2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine
Descripción general
Descripción
2-(1H-Imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1638612-65-3 . It has a molecular weight of 214.19 . The InChI code for this compound is 1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H .
Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple and has proved to be remarkably versatile . It is isoelectronic with that of purines, making it a possible surrogate of the purine ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.19 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis in Water Medium
A method for synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including the target compound, using thiamine hydrochloride as a catalyst in water has been developed. This approach offers environmental benefits and improved yields (Liu, Lei, & Hu, 2012).
Generation of N-ylides and Ring Transformation
The generation of N-ylides from [1,2,4]triazolo[1,5-a] pyrimidine and their subsequent transformation into various ring structures through thermal and chemical reactions has been studied (Hori et al., 1985).
Synthesis of Novel Ring Systems
Research on synthesizing new ring systems containing imidazo[1,2,4]triazolo[1,5-a]pyrimidine demonstrates the versatility of this compound in forming diverse heterocyclic structures (Berecz et al., 2002).
Polyheterocyclic Synthesis
The compound has been used to synthesize various polyheterocyclic compounds, revealing its potential in creating complex molecular architectures (Chernyshev et al., 2014).
Metal-Free Synthesis
A metal-free approach for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines demonstrates the compound's role in developing environmentally friendly synthetic methods (Zheng et al., 2014).
Biological and Pharmacological Research
Cytotoxic Activities
Novel aryl-substituted derivatives of triazolo[1,5-a]pyrimidine have shown cytotoxic activities against certain cell lines, indicating potential applications in cancer research (Zhang et al., 2018).
Insecticidal Properties
Studies on new heterocyclic compounds incorporating the triazolo[1,5-a]pyrimidine moiety have explored their insecticidal properties against specific pests, suggesting applications in agriculture (Soliman et al., 2020).
Antioxidant Activity
Synthesis of polyheterocyclic ring systems including triazolo[1,5-a]pyrimidine has led to compounds with significant antioxidant properties, highlighting potential therapeutic applications (Bayazeed & Alnoman, 2020).
Direcciones Futuras
1,2,4-Triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the triazolo[1,5-a]pyrimidine ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These findings suggest that 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine and related compounds may have potential for further exploration in drug design.
Mecanismo De Acción
Target of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been studied for their interactions with various targets such as hiv-encoded proteins like reverse transcriptase , and tubulin .
Mode of Action
Related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit enzymes like acetolactate synthase (ahas) , and reverse transcriptase . These inhibitions can lead to various biological effects.
Biochemical Pathways
Related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.
Result of Action
Related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to exhibit remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Análisis Bioquímico
Biochemical Properties
2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to act as an inhibitor of certain kinases, such as JAK1 and JAK2 . These interactions are primarily mediated through binding to the active sites of the enzymes, leading to inhibition of their catalytic activity. Additionally, this compound can interact with other biomolecules, such as nucleic acids, affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the JAK-STAT pathway, leading to altered gene expression and cellular responses . Furthermore, this compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme, rendering it inactive . Additionally, this compound can interact with nucleic acids, leading to changes in gene expression. For instance, it can bind to DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the nucleus, through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
imidazol-1-yl([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVTJZNKZCADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170069 | |
| Record name | Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-65-3 | |
| Record name | Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)



![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)
![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)


![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
